Cas no 2171909-47-8 (2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)

2-Bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid is a specialized chemical compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances stability during peptide synthesis. The bromo-substituted benzoic acid moiety offers reactivity for further functionalization, while the cyclopropaneamido group contributes to structural rigidity, making it valuable in medicinal chemistry and material science applications. The Fmoc group allows for selective deprotection under mild conditions, ensuring compatibility with sensitive substrates. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and as a building block for complex molecular architectures. Its well-defined reactivity and protective group strategy make it a reliable intermediate for research and industrial applications.
2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid structure
2171909-47-8 structure
Product Name:2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid
CAS No:2171909-47-8
MF:C27H23BrN2O5
MW:535.385926485062
CID:6470416
PubChem ID:165543569
Update Time:2025-06-08

2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid
    • 2171909-47-8
    • EN300-1485084
    • 2-bromo-5-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}benzoic acid
    • Inchi: 1S/C27H23BrN2O5/c28-23-10-9-16(13-21(23)24(31)32)30-25(33)27(11-12-27)15-29-26(34)35-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22H,11-12,14-15H2,(H,29,34)(H,30,33)(H,31,32)
    • InChI Key: CPLQKEXTDDRQTJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C(=O)O)NC(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)=O

Computed Properties

  • Exact Mass: 534.07903g/mol
  • Monoisotopic Mass: 534.07903g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 795
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid Pricemore >>

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Additional information on 2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid

Introduction to 2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid (CAS No. 2171909-47-8) in Modern Chemical Biology

2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid, identified by its CAS number 2171909-47-8, represents a sophisticated molecular entity with significant implications in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and molecular targeting. The presence of multiple functional groups, including a bromine substituent, a fluorenylmethoxycarbonyl (Fmoc) moiety, and a cyclopropaneamido linkage, endows it with unique chemical properties that make it a valuable scaffold for further derivatization and exploration.

Thebenzoic acid backbone of this molecule provides a stable aromatic framework, which is commonly utilized in medicinal chemistry for its ability to interact with biological targets through hydrophobic and π-stacking interactions. Thebromo substituent at the 2-position introduces electrophilicity, making the compound susceptible to nucleophilic substitution reactions, which are pivotal in the synthesis of more complex derivatives. Additionally, the1-{(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido side chain adds another layer of complexity, incorporating bothFmoc-protected amino functionality and a cyclopropane ring. The cyclopropane moiety is particularly noteworthy, as it has been increasingly recognized for its ability to modulate protein-protein interactions and enhance binding affinity.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents that leverage structural motifs such as cyclopropanes to improve pharmacokinetic profiles and target specificity. Thefluorenylmethoxycarbonyl group serves as an orthogonal protecting group for amino acids in peptide synthesis but also contributes to the overall lipophilicity of the molecule, which can be fine-tuned to optimize membrane permeability and oral bioavailability. This combination of features makes 2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid a promising candidate for further investigation in the development of small-molecule inhibitors or probes.

The utility of this compound extends beyond simple structural scaffolding; it also serves as a versatile intermediate for the synthesis of more complex molecules. For instance, the bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups at strategic positions within the molecule. This reactivity has been exploited in the synthesis of peptidomimetics and other bioactive compounds that mimic natural products or protein sequences. Additionally, the presence of theFmoc-protected amine provides a handle for solid-phase peptide synthesis (SPPS), enabling rapid library generation and high-throughput screening.

The cyclopropaneamido linkage is particularly interesting from a mechanistic standpoint. Cyclopropanes are known to undergo ring-opening reactions under various conditions, which can be harnessed to generate new functional groups or alter molecular conformation. This property has been leveraged in the design of protease inhibitors and other enzyme-targeting molecules, where cyclopropane insertion into an active site can induce conformational changes that enhance binding affinity. Furthermore, the fluorene moiety contributes to fluorescence properties that can be exploited for imaging applications or as reporters in biochemical assays.

Recent advances in computational chemistry have also highlighted the potential of 2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid as a hit compound in virtual screening campaigns. Its unique structural features make it an attractive candidate for docking studies against various biological targets, including kinases, proteases, and ion channels. By leveraging machine learning algorithms and fragment-based drug design approaches, researchers have been able to rapidly identify novel analogs with enhanced potency and selectivity.

The synthesis of this compound presents an interesting challenge due to its multifaceted structure. However, modern synthetic methodologies have made significant strides in simplifying complex multi-step routes. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of key intermediates, while protecting group strategies have been refined to ensure high yields and purity. These advancements have not only facilitated access to 2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid but also provided insights into scalable synthetic routes that can be adapted for other biologically relevant molecules.

In conclusion,2-bromo-5-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid (CAS No. 2171909-47-8) represents a structurally complex yet versatile molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for drug discovery efforts aimed at modulating protein function and treating various diseases. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a critical role in shaping the future of chemical biology and medicinal chemistry.

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